molecular formula C10H7N3 B1624253 4-(1H-imidazol-5-yl)benzonitrile CAS No. 34443-07-7

4-(1H-imidazol-5-yl)benzonitrile

Cat. No. B1624253
CAS RN: 34443-07-7
M. Wt: 169.18 g/mol
InChI Key: IGUVSJNPHFWESU-UHFFFAOYSA-N
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Description

4-(1H-imidazol-5-yl)benzonitrile, also known as IBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic aromatic compound that contains both an imidazole and a benzonitrile group. IBN has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

The benzimidazole core of 4-(1H-imidazol-5-yl)benzonitrile is structurally similar to nucleotides like the adenine base of DNA, which is also a component of vitamin B. This similarity has been exploited in drug synthesis, where benzimidazole derivatives show a wide range of biological activities. They are used in the development of drugs with antiviral, antitumor, antihypertensive, and anti-inflammatory properties .

Catalysis in Organic Synthesis

In the field of organic synthesis, 4-(1H-imidazol-5-yl)benzonitrile derivatives have been utilized as catalysts. For instance, ZnO nanoparticles have been used to catalyze the synthesis of benzimidazole derivatives, which are valuable in creating heterocyclic structures that are essential in various organic reactions .

Luminescence and Sensing

Coordination polymers derived from 4-(1H-imidazol-5-yl)benzonitrile have shown promising luminescent properties. These materials can be used in the development of sensors and other devices that rely on luminescence as a mode of detection or signaling .

Antioxidant Activity

Some derivatives of 4-(1H-imidazol-5-yl)benzonitrile have demonstrated significant antioxidant activity. This property is crucial for the development of therapeutic agents that can mitigate oxidative stress-related diseases .

In Silico Studies and Molecular Docking

The compound has been used in in silico studies for its potential as a lactate dehydrogenase inhibitor. Molecular docking studies have shown that derivatives of 4-(1H-imidazol-5-yl)benzonitrile can bind effectively to the active sites of certain receptors, indicating potential for drug development .

Green Chemistry

The synthesis of imidazole derivatives, including those related to 4-(1H-imidazol-5-yl)benzonitrile, has been aligned with the principles of green chemistry. This involves the use of environmentally benign methods and catalysts to create these compounds, which is essential for sustainable industrial practices .

Mechanism of Action

Target of Action

The primary target of 4-(1H-imidazol-5-yl)benzonitrile is the Histamine H4 receptor (H4R) . This receptor is a G protein-coupled receptor that mediates the histamine signals in peripheral tissues . It displays a significant level of constitutive activity, meaning it exhibits spontaneous activity in the absence of an agonist .

Mode of Action

It is known that imidazole derivatives can show a remarkable binding affinity at the active site of their target receptors . This suggests that 4-(1H-imidazol-5-yl)benzonitrile may interact with the Histamine H4 receptor in a similar manner, potentially leading to changes in the receptor’s activity.

Biochemical Pathways

Given its target, it is likely to be involved in the histamine signaling pathway . The downstream effects of this could include a variety of physiological responses, such as inflammation and allergic reactions.

Result of Action

Given its target, it is likely to modulate the activity of the histamine h4 receptor , which could have a variety of downstream effects, potentially including anti-inflammatory and antiallergic effects.

properties

IUPAC Name

4-(1H-imidazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUVSJNPHFWESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443949
Record name Benzonitrile, 4-(1H-imidazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-5-yl)benzonitrile

CAS RN

34443-07-7
Record name Benzonitrile, 4-(1H-imidazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-4-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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